molecular formula C19H20O3 B14419459 (1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- CAS No. 85045-80-3

(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)-

Cat. No.: B14419459
CAS No.: 85045-80-3
M. Wt: 296.4 g/mol
InChI Key: UBDNMXNAJIUKJC-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- is a complex organic compound that features a biphenyl structure with an acetic acid moiety and a hydroxycyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- lies in its combination of the biphenyl core with the hydroxycyclopentyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85045-80-3

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-(1-hydroxycyclopentyl)-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C19H20O3/c20-18(21)17(19(22)12-4-5-13-19)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,17,22H,4-5,12-13H2,(H,20,21)

InChI Key

UBDNMXNAJIUKJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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